3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide
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Overview
Description
4-(3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a dimethyl group, and a pyrimidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with acetone in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with urea and an appropriate catalyst under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-(3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenyl)piperazine-1-carboxylate
- 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate
- 2-(3’-Methoxyphenyl) Benzimidazole-4-Carboxamide
Uniqueness
4-(3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a pyrimidinecarboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-3,4-dimethyl-2-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-13-17(19(24)21-15-9-5-4-6-10-15)18(22-20(25)23(13)2)14-8-7-11-16(12-14)26-3/h4-12,18H,1-3H3,(H,21,24)(H,22,25) |
InChI Key |
XFMQQNVKBQFLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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